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molecular formula C2H7NO B1214378 N,N-Dimethylhydroxylamine CAS No. 5725-96-2

N,N-Dimethylhydroxylamine

Cat. No. B1214378
M. Wt: 61.08 g/mol
InChI Key: VMESOKCXSYNAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569582B2

Procedure details

1.85 g of (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline are dissolved in 80 ml of dichloromethane at 0° C. under N2. 3.72 ml of triethylamine and 1.97 ml of tert-butyl chloroformate are added. The reaction medium is stirred at ambient temperature for 1 h. In parallel, a solution of dimethylhydroxylamine is prepared by adding 1.86 ml of triethylamine to a solution of 1.56 g of dimethyl-hydroxylamine hydrochloride in dichloromethane, and then by filtering off the triethylamine hydrochloride. This second solution is added gently, at 0° C., to the first. The reaction medium is stirred at ambient temperature for 16 h. After hydrolysis with a 0.5N aqueous hydrochloric acid solution, extraction is carried out with dichloromethane until the aqueous phase is completely depleted. The organic phase is dried over MgSO4 and concentrated to dryness. 0.9 g of tert-butyl (2S,4R)-4-hydroxy-2-{[methoxy(methyl)amino]-carbonyl}pyrrolidine-1-carboxylate is obtained, which product is subsequently used as it is.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Quantity
1.86 mL
Type
reactant
Reaction Step Three
Quantity
1.56 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][C@H:14]([OH:16])[CH2:13][C@H:9]1[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:19]([CH2:22]C)CC)C.Cl[C:25](OC(C)(C)C)=[O:26].Cl.[CH3:33][N:34]([CH3:36])[OH:35]>ClCCl>[CH3:33][N:34]([CH3:36])[OH:35].[OH:16][C@H:14]1[CH2:15][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C@H:9]([C:10]([N:19]([O:26][CH3:25])[CH3:22])=[O:12])[CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H](C(=O)O)C[C@H](C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.97 mL
Type
reactant
Smiles
ClC(=O)OC(C)(C)C
Step Three
Name
Quantity
1.86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.56 g
Type
reactant
Smiles
Cl.CN(O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
by filtering off the triethylamine hydrochloride
ADDITION
Type
ADDITION
Details
This second solution is added gently, at 0° C.
STIRRING
Type
STIRRING
Details
The reaction medium is stirred at ambient temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After hydrolysis
EXTRACTION
Type
EXTRACTION
Details
with a 0.5N aqueous hydrochloric acid solution, extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(O)C
Name
Type
product
Smiles
O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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